1-[(5,5-Dimethyloxolan-2-yl)methyl]-1H-1,2,4-triazol-3-amine
Description
1-[(5,5-Dimethyloxolan-2-yl)methyl]-1H-1,2,4-triazol-3-amine is a heterocyclic compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Properties
Molecular Formula |
C9H16N4O |
|---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
1-[(5,5-dimethyloxolan-2-yl)methyl]-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C9H16N4O/c1-9(2)4-3-7(14-9)5-13-6-11-8(10)12-13/h6-7H,3-5H2,1-2H3,(H2,10,12) |
InChI Key |
XGJNECJOFHNELK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(O1)CN2C=NC(=N2)N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5,5-Dimethyloxolan-2-yl)methyl]-1H-1,2,4-triazol-3-amine typically involves the reaction of 1,2,4-triazole with 5,5-dimethyloxolan-2-ylmethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(5,5-Dimethyloxolan-2-yl)methyl]-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can act as nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Reduced forms of the triazole ring.
Substitution: Substituted triazole derivatives with various functional groups.
Scientific Research Applications
1-[(5,5-Dimethyloxolan-2-yl)methyl]-1H-1,2,4-triazol-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential use in drug development, particularly for its antifungal and antibacterial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(5,5-Dimethyloxolan-2-yl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt essential biological processes in microorganisms, leading to their death or inhibition of growth.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: Another triazole derivative with similar chemical properties.
1,2,4-Triazole: A close structural analog with different substitution patterns.
Imidazole: A five-membered ring with two nitrogen atoms, used in similar applications.
Uniqueness
1-[(5,5-Dimethyloxolan-2-yl)methyl]-1H-1,2,4-triazol-3-amine is unique due to the presence of the 5,5-dimethyloxolan-2-ylmethyl group, which can enhance its solubility and reactivity compared to other triazole derivatives. This unique structure allows for specific interactions with biological targets, making it a valuable compound for research and development.
Biological Activity
1-[(5,5-Dimethyloxolan-2-yl)methyl]-1H-1,2,4-triazol-3-amine (CAS No. 1602610-14-9) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
The molecular formula of this compound is CHNO, with a molecular weight of approximately 196.24 g/mol. The compound features a triazole ring which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 196.24 g/mol |
| CAS Number | 1602610-14-9 |
| Purity | 95% |
Antimicrobial Activity
Recent studies have indicated that triazole derivatives exhibit significant antimicrobial properties. A study investigating various 1,2,3-triazole compounds demonstrated their effectiveness against a range of bacterial strains. The compound's ability to inhibit bacterial growth was attributed to its interaction with microbial enzymes and cellular structures .
Antioxidant Properties
The antioxidant capacity of this compound was assessed using various bioanalytical methods. The results indicated that this compound can scavenge free radicals effectively, suggesting its potential use in preventing oxidative stress-related diseases .
Enzyme Inhibition
The compound has also been studied for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in the treatment of neurodegenerative diseases such as Alzheimer's. The inhibition of these enzymes can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Study on Anticancer Activity
In vitro studies have shown that certain triazole derivatives exhibit cytotoxic effects against cancer cell lines. For instance, compounds similar to this compound were tested against human breast cancer cell lines (MCF-7) and colon carcinoma (HCT116). The results indicated that these compounds could induce apoptosis in cancer cells at micromolar concentrations .
Research on Neurological Disorders
A recent investigation focused on the potential use of triazole derivatives in treating neurological disorders. The study highlighted the role of these compounds in modulating neurotransmitter levels and their neuroprotective effects against oxidative damage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
